molecular formula C12H18N2O B12523598 N-Methyl-N-[3-(4-methylanilino)propyl]formamide CAS No. 821780-03-4

N-Methyl-N-[3-(4-methylanilino)propyl]formamide

Cat. No.: B12523598
CAS No.: 821780-03-4
M. Wt: 206.28 g/mol
InChI Key: DXCKZMAMHPWIHQ-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(4-methylanilino)propyl]formamide is an organic compound with the molecular formula C12H18N2O It is a derivative of aniline and is characterized by the presence of a formamide group attached to a propyl chain, which is further connected to a methyl-substituted aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[3-(4-methylanilino)propyl]formamide typically involves the reductive N-methylation of nitro compounds. One common method is the direct reductive N-methylation of nitro compounds using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde . This method avoids the need for pre-preparation of NH-free amines, thereby simplifying the separation and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes utilize catalytic systems and hydrogenation techniques to convert nitro compounds into the desired N-methylated amines. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(4-methylanilino)propyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Methyl-N-[3-(4-methylanilino)propyl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(4-methylanilino)propyl]formamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Methyl-N-[3-(4-methylanilino)propyl]formamide can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

821780-03-4

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-methyl-N-[3-(4-methylanilino)propyl]formamide

InChI

InChI=1S/C12H18N2O/c1-11-4-6-12(7-5-11)13-8-3-9-14(2)10-15/h4-7,10,13H,3,8-9H2,1-2H3

InChI Key

DXCKZMAMHPWIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCCN(C)C=O

Origin of Product

United States

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